3-Hydroxy-5-nitrobenzaldehyde
Overview
Description
3-Hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4. It is a derivative of benzaldehyde, featuring both a hydroxyl group and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-nitrobenzaldehyde typically involves the nitration of 3-hydroxybenzaldehyde. One common method includes the reaction of 3-hydroxybenzaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters when reacted with appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst (e.g., palladium on carbon), sodium borohydride (NaBH4)
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation
Major Products Formed
Oxidation: 3-Hydroxy-5-nitrobenzoic acid
Reduction: 3-Hydroxy-5-aminobenzaldehyde
Substitution: Various ethers and esters depending on the reagents used
Scientific Research Applications
3-Hydroxy-5-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Schiff bases and other derivatives.
Biology: The compound is utilized in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic properties.
Industry: The compound is employed in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, the compound can form Schiff bases with amines, leading to the formation of imine linkages. These interactions can affect enzyme activity and other biochemical pathways. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-nitrobenzaldehyde
- 3-Hydroxy-4-nitrobenzaldehyde
- 4-Hydroxy-3-nitrobenzaldehyde
- 3-Methoxy-5-nitrobenzaldehyde
Uniqueness
3-Hydroxy-5-nitrobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both hydroxyl and nitro groups at specific positions on the benzene ring allows for selective reactions and applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
3-hydroxy-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGPTXBGYDEOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441947 | |
Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-95-7 | |
Record name | 3-HYDROXY-5-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key improvement in the synthesis of 3-Hydroxy-5-nitrobenzaldehyde described in the research?
A1: The research by [] presents an improved protocol for synthesizing this compound. The key improvement lies in optimizing the ratio of oxime to the starting material (3,5-dinitrobenzoyl chloride) from 2:1 to 1:1. This modification effectively reduces the required amount of oxime by half while achieving a high yield of 90%. You can find more details on this optimized synthesis in the paper: An Improved Protocol for the Synthesis of this compound [].
Q2: How does this compound function as a chemical sensor?
A2: Research by [] demonstrates the use of this compound as a building block for a copper(II) ion sensor. When this compound is reacted with 4-hydroxybenzoylhydrazide, it forms a hydrazone-based ligand (3-HNHBH). This ligand exhibits high selectivity towards copper(II) ions in aqueous solutions, indicated by a distinct color change upon binding. This colorimetric response allows for the detection of copper(II) ions at concentrations as low as 0.34 μg L−1. The selectivity of 3-HNHBH for copper(II) over other metal ions, like zinc and nickel, is supported by DFT calculations that reveal a unique "seesaw" coordination geometry and strong coulombic interactions specific to the copper(II) complex. For a deeper understanding of the sensor mechanism and its applications, refer to: A selective detection approach for copper(ii) ions using a hydrazone-based colorimetric sensor: spectroscopic and DFT study [].
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